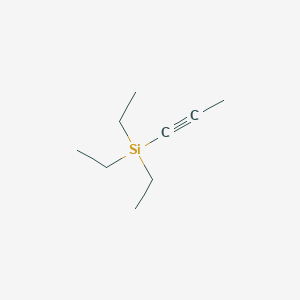

Triethyl(prop-1-ynyl)silane

Description

Significance of Organosilicon Compounds as Synthetic Intermediates

Organosilicon compounds, which contain a direct silicon-carbon bond, have become indispensable tools in modern organic synthesis. parchem.comcymitquimica.com Their utility stems from a unique combination of stability and tunable reactivity. parchem.com The silicon-carbon bond is generally stable, allowing these compounds to be carried through multi-step syntheses without decomposition. parchem.com However, this bond can be cleaved under specific, controlled conditions, making organosilicon moieties excellent protecting groups and versatile reactive intermediates. rsc.orgamericanelements.com

These compounds are integral to a wide array of chemical reactions, including powerful carbon-carbon bond-forming strategies like the Hiyama coupling. researchgate.netorganic-chemistry.org They also serve as precursors in hydrosilylation reactions and as protecting groups for sensitive functional groups, particularly alcohols. parchem.com The ability to introduce a silyl (B83357) group and later replace it with another functionality provides a powerful strategic advantage in the synthesis of complex molecules for pharmaceuticals and materials science. bldpharm.comrsc.org

Evolution of Alkynylsilanes in Advanced Chemical Transformations

Alkynylsilanes, a subclass of organosilicon compounds where a silyl group is attached directly to a carbon-carbon triple bond, have a rich and evolving history in chemical synthesis. Initially, they were often seen as byproducts of hydrosilylation, but they have since become recognized as essential building blocks. thieme-connect.de A significant application of alkynylsilanes is the use of the silyl group, typically a trialkylsilyl group like trimethylsilyl (B98337) (TMS) or triethylsilyl (TES), as a protecting group for terminal alkynes. chemicalbook.com This protection is crucial in reactions like the Sonogashira coupling, where it prevents unwanted side reactions at the terminal alkyne position. chemicalbook.com

Beyond protection, the silyl group exerts significant electronic and steric influence on the reactivity of the adjacent triple bond. chemicalbook.com This influence can dictate the regio- and stereoselectivity of various transformations, including cycloaddition reactions. chemicalbook.com Furthermore, the silicon-carbon bond in the resulting products can be cleaved or transformed into other functional groups, a process that adds to their synthetic versatility. chemicalbook.com Modern synthetic methods have moved from traditional organolithium and organomagnesium reagents towards more sophisticated transition-metal-catalyzed cross-coupling reactions to forge the sp C–Si bond. thieme-connect.de

Positioning of Triethyl(prop-1-ynyl)silane within the Alkynylsilane Reagent Landscape

This compound, identified by the CAS number 17874-17-8, is a key reagent within the alkynylsilane family. parchem.com It consists of a propyne (B1212725) unit (a three-carbon chain with a triple bond) where the terminal acetylenic carbon is bonded to a triethylsilyl (TES) group.

Structurally, it is a close relative of the more widely documented Trimethyl(prop-1-ynyl)silane (TMS-propyne). The primary difference lies in the alkyl substituents on the silicon atom: three ethyl groups in TES-propyne versus three methyl groups in TMS-propyne. This seemingly small change has important practical implications. The triethylsilyl group is sterically bulkier than the trimethylsilyl group, which can enhance the stability of the compound and influence the selectivity of its reactions. The increased steric hindrance of the TES group can also affect the rate of its cleavage (desilylation), making it generally more stable to certain reaction conditions compared to its TMS counterpart.

This enhanced stability makes this compound a preferred reagent in scenarios where the silyl group must endure harsher conditions before its intended removal or transformation. It serves as a valuable building block for introducing a propynyl (B12738560) group in the synthesis of more complex organic molecules. wikipedia.org

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Compound Name | This compound | |

| CAS Number | 17874-17-8 | parchem.com |

| Molecular Formula | C₉H₁₈Si | |

| Molecular Weight | 154.33 g/mol | |

| Boiling Point | 171-172 °C | |

| Density | 0.796 g/mL | |

| Refractive Index | 1.442 | |

| Analogue Name | Trimethyl(prop-1-ynyl)silane | cymitquimica.com |

| Analogue CAS | 6224-91-5 | cymitquimica.comamericanelements.combldpharm.commanchesterorganics.comfishersci.casynthonix.com |

| Analogue Formula | C₆H₁₂Si | cymitquimica.com |

| Analogue Mol. Wt. | 112.25 g/mol | cymitquimica.comfishersci.ca |

| Analogue Boiling Pt. | 99-100 °C |

| Analogue Density | 0.758 g/mL | |

Overview of Research Trajectories for Prop-1-ynylsilane Chemistry

Research involving prop-1-ynylsilane derivatives, including the triethyl variant, is directed toward several key areas. A major focus is their application in palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Hiyama couplings, to construct complex carbon frameworks. researchgate.netorganic-chemistry.orgnih.govfigshare.com These reactions are fundamental in the synthesis of natural products, pharmaceuticals, and conjugated materials. researchgate.net

Another significant research trajectory is the use of these compounds in cycloaddition reactions to build diverse heterocyclic and carbocyclic systems. The ability of the silyl group to direct the regiochemistry of these additions makes them powerful synthetic tools. chemicalbook.com

Furthermore, the development of more efficient and environmentally benign methods for both the synthesis and desilylation of alkynylsilanes is an ongoing area of investigation. This includes exploring copper-free Sonogashira conditions and novel fluoride (B91410) sources for controlled desilylation. wikipedia.orgvulcanchem.com The unique properties of these compounds also position them as precursors for advanced materials, such as silicon-containing polymers with specific electronic or physical properties. mdpi.com

Table 2: Spectroscopic Data Highlights Note: Specific spectral data for this compound is not widely published. The data presented here is based on characteristic values for closely related structures like (E)-triethyl(styryl)silane and general principles of NMR and IR spectroscopy.

| Technique | Key Features | Interpretation | Source |

| ¹H NMR | δ ~ 1.9 ppm (s, 3H), δ ~ 0.9-1.0 ppm (t, 9H), δ ~ 0.5-0.6 ppm (q, 6H) | Propyne methyl protons (CH₃-C≡), Triethylsilyl -CH₃ protons, Triethylsilyl -CH₂- protons | rsc.orgrsc.org |

| ¹³C NMR | δ ~ 80-90 ppm, δ ~ 3-8 ppm | Acetylenic carbons (C≡C), Triethylsilyl carbons (-CH₂CH₃) | rsc.orgrsc.org |

| IR Spectroscopy | ~2170 cm⁻¹ | C≡C (alkyne) stretching vibration | ajol.inforsc.org |

| Mass Spectrometry | M-29 (loss of ethyl group) | Fragmentation pattern characteristic of a triethylsilyl moiety | rsc.org |

Structure

3D Structure

Properties

CAS No. |

17874-26-9 |

|---|---|

Molecular Formula |

C9H18Si |

Molecular Weight |

154.32 g/mol |

IUPAC Name |

triethyl(prop-1-ynyl)silane |

InChI |

InChI=1S/C9H18Si/c1-5-9-10(6-2,7-3)8-4/h6-8H2,1-4H3 |

InChI Key |

QYWGIBBREGPZLR-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)(CC)C#CC |

Origin of Product |

United States |

Advanced Synthetic Transformations Mediated by Triethyl Prop 1 Ynyl Silane and Analogues

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic synthesis, and silyl-protected alkynes like triethyl(prop-1-ynyl)silane are valuable partners in these processes. They can engage with various organic electrophiles through palladium, nickel, and other transition metal-catalyzed pathways to form more complex molecular architectures.

Palladium-Catalyzed Sonogashira Cross-Coupling Applications

The Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthetic chemistry. While the classic Sonogashira reaction employs a dual palladium and copper catalyst system, copper-free variants have been developed to avoid issues like alkyne homocoupling (Glaser coupling).

This compound, along with its trimethylsilyl (B98337) analogue, has been successfully employed in copper-free Sonogashira reactions. These reactions are particularly effective for coupling with the more accessible and less costly aryl chlorides. The success of these couplings often relies on the use of sterically hindered and electron-rich phosphine ligands that facilitate the catalytic cycle. In these transformations, the triethylsilyl group remains intact, serving as a protecting group for the terminal alkyne. This allows for the synthesis of silyl-protected arylalkynes, which can be used in subsequent chemical manipulations. The use of ethynyltriethylsilane has been noted to give considerably higher yields than other terminal alkynes in certain Sonogashira reactions, such as with o-nitrofluorobenzene.

Table 1: Representative Copper-Free Sonogashira Coupling of Ethynylsilanes with Aryl Chlorides

This table represents a general reaction scheme based on described protocols. Yields are illustrative and vary based on specific substrates and conditions.

| Alkyne Partner | Aryl Halide | Catalyst System | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | 4-Chlorotoluene | Pd(OAc)₂ / Bulky Phosphine Ligand | K₃PO₄ | Dioxane | 1-(4-Methylphenyl)-2-(triethylsilyl)acetylene | Good to Excellent |

| This compound | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ / Bulky Phosphine Ligand | Cs₂CO₃ | Toluene | 1-(4-Nitrophenyl)-2-(triethylsilyl)acetylene | Good to Excellent |

Fluoride-Mediated Hiyama Cross-Coupling

The Hiyama cross-coupling reaction is a palladium-catalyzed process that couples organosilanes with organic halides. A crucial feature of this reaction is the activation of the organosilane, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium fluoride (TBAF), or a base. This activator coordinates to the silicon atom, forming a hypervalent pentacoordinate silicon species. This polarization of the silicon-carbon bond renders the organic group sufficiently nucleophilic to participate in the transmetalation step of the palladium catalytic cycle.

The Hiyama coupling has been extensively developed for aryl, alkenyl, and alkyl silanes. However, the application of this reaction specifically to alkynylsilanes, including this compound, is not as widely documented in the chemical literature. The requirement for a fluoride activator presents a potential limitation, as fluoride ions can cleave common silicon-based protecting groups, such as silyl (B83357) ethers, which might be present elsewhere in the molecule. While the Hiyama-Denmark modification allows for fluoride-free conditions using organosilanols, the direct fluoride-mediated Hiyama coupling of this compound remains an area with limited specific examples.

Nickel-Catalyzed Reductive Couplings

Nickel-catalyzed reductive couplings have emerged as a powerful method for forming carbon-carbon bonds, often with high levels of regio- and stereoselectivity. These reactions can couple alkynes with various partners, such as aldehydes, in the presence of a reducing agent, typically an organosilane. While specific studies detailing the use of this compound are limited, extensive research on the closely analogous trimethyl(prop-1-ynyl)silane provides significant insight into this reactivity.

In these reactions, a Ni(0) catalyst, often generated in situ from Ni(COD)₂ and an N-heterocyclic carbene (NHC) ligand, mediates the coupling of an aldehyde and an alkynylsilane in the presence of a silane (B1218182) reducing agent like triisopropylsilane. This process generates silyl-protected allylic alcohols with high diastereoselectivity. The reaction is tolerant of various functional groups and provides a stereodefined route to these valuable synthetic intermediates. Given the similar electronic and steric properties, this compound is expected to undergo analogous transformations.

Table 2: Nickel-Catalyzed Reductive Coupling of Aldehydes and an Analogous Alkynylsilane

Data derived from reactions using trimethyl(prop-1-ynyl)silane, a close analogue of this compound.

| Aldehyde | Alkynylsilane Analogue | Catalyst System | Reductant | Product | Yield (%) |

|---|---|---|---|---|---|

| (S)-tert-butyl 2,2-dimethyl-4-formyloxazolidine-3-carboxylate | Trimethyl(prop-1-ynyl)silane | Ni(COD)₂ / IMes·HCl / t-BuOK | iPr₃SiH | (S)-tert-butyl 2,2-dimethyl-4-((S,E)-1-(triisopropylsilyloxy)-2-(trimethylsilyl)but-2-enyl)oxazolidine-3-carboxylate | 78 |

| Benzaldehyde | Trimethyl(prop-1-ynyl)silane | Ni(COD)₂ / IMes·HCl / t-BuOK | iPr₃SiH | (E)-Triisopropyl((1-phenyl-2-(trimethylsilyl)but-2-en-1-yl)oxy)silane | 85 |

Cyclization and Annulation Reactions

The rigid, linear geometry of the alkyne unit in this compound makes it an excellent component in the construction of cyclic and polycyclic systems. Through various metal-catalyzed cycloaddition, domino, and cascade strategies, this building block can be used to rapidly assemble complex molecular frameworks.

Metal-Catalyzed Cycloaddition Strategies

Metal-catalyzed cycloadditions, such as [2+2], [4+2], and other higher-order reactions, are powerful tools for ring formation. While specific examples involving this compound are not extensively detailed, the behavior of related unsaturated silanes in such transformations provides a basis for its potential applications. For instance, iron-based pyridine-2,6-diimine (PDI) complexes have been shown to catalyze the cross-[2+2] and [4+2]-cycloadditions of vinylsilanes with 1,3-dienes.

In reactions involving alkynylsilanes, oxidative cyclizations with transition metals often exhibit a preference for placing the silyl substituent in the α-position relative to the metal center in the resulting metallacyclopentane intermediate. This "α-silyl effect" can be attributed to factors like orbital symmetry and electrostatic polarization. This regiochemical preference can be exploited to control the outcome of subsequent bond-forming steps, making silylalkynes like this compound potentially valuable substrates for developing stereoselective and regioselective cycloaddition methodologies.

Intramolecular Domino and Cascade Sequences

Cascade reactions, also known as domino or tandem reactions, are highly efficient synthetic processes where multiple bond-forming events occur in a single operation without isolating intermediates. These sequences rapidly build molecular complexity from simple starting materials, adhering to the principles of step and atom economy. Cascade reactions can be initiated by various triggers and can involve nucleophilic, electrophilic, pericyclic, or radical pathways.

The application of this compound in intramolecular domino and cascade sequences is a promising but not yet broadly explored area. The dual reactivity of the alkyne and the potential for the silyl group to act as a control element or a latent functional handle makes it an attractive substrate for designing such complex transformations. For example, a sequence could be envisioned where an initial coupling reaction at the terminal alkyne position is followed by an intramolecular cyclization involving the silyl group or the newly installed substituent. However, specific, well-established cascade sequences initiated by or incorporating this compound are not prominently documented in the surveyed literature.

Stereoselective and Regioselective Synthesis

The strategic placement of the triethylsilyl group on a propynyl (B12738560) framework in this compound offers a powerful tool for controlling the stereochemical and regiochemical outcomes of various organic transformations. This control stems from a combination of the steric bulk of the triethylsilyl group and its electronic effects, which modulate the reactivity of the adjacent carbon-carbon triple bond.

Diastereoselective Control in Carbon-Carbon Bond Formation

The triethylsilyl group can exert significant influence on the diastereoselectivity of carbon-carbon bond-forming reactions at the propynyl unit. This is particularly evident in additions to prochiral carbonyls and imines, where the bulky silyl group can dictate the facial selectivity of the incoming nucleophile or electrophile.

In the context of nucleophilic additions to α-chiral aldehydes, the stereochemical outcome is often governed by Felkin-Anh or chelation-controlled models. The large triethylsilyl group in organometallic reagents derived from this compound generally favors the Felkin-Anh model, where the nucleophile attacks the carbonyl group from the face opposite to the largest substituent on the α-carbon, leading to the anti-diol product. However, the presence of a chelating group on the aldehyde can override this preference, leading to the syn-diol via a chelation-controlled pathway. While specific studies focusing exclusively on this compound are limited, the principles established for other bulky silyl groups, such as trimethylsilyl and triisopropylsilyl, are broadly applicable. For instance, in nickel-catalyzed reductive couplings of aminoaldehydes with silylalkynes, high diastereoselectivity is often observed, driven by the steric hindrance of the silyl group.

A notable example demonstrating diastereoselective control involves the nickel-catalyzed reductive coupling of Garner's aldehyde with trimethyl(prop-1-ynyl)silane, which proceeds with high diastereoselectivity (>95:5 dr) to afford the anti product. This high level of stereocontrol is attributed to the steric bulk of the silyl group in the transition state.

| Aldehyde | Silylalkyne | Catalyst System | Diastereomeric Ratio (dr) |

| Garner's aldehyde | trimethyl(prop-1-ynyl)silane | Ni(COD)₂ / IPr / t-BuOK / iPr₃SiH | > 95:5 |

This table illustrates the high diastereoselectivity achieved in the nickel-catalyzed coupling of an aminoaldehyde with a silylalkyne, a reaction where the steric bulk of the silyl group plays a crucial role in directing the stereochemical outcome.

Regiochemical Influence of the Silyl Group on Alkyne Reactivity

The triethylsilyl group profoundly influences the regioselectivity of additions to the carbon-carbon triple bond. This directing effect is a consequence of both steric and electronic factors. Sterically, the bulky triethylsilyl group hinders attack at the α-carbon (the carbon atom directly attached to the silicon), thereby favoring reactions at the β-carbon. Electronically, silicon can stabilize a developing positive charge at the β-position (the β-silyl effect), which also directs electrophilic attack to the β-carbon. Conversely, in reactions involving nucleophilic attack, the silyl group can direct the nucleophile to the β-carbon through polarization of the alkyne bond.

This regiochemical control is evident in a variety of reactions, including hydrometallation, hydroboration, and cycloaddition reactions.

Hydrometallation and Hydroboration: In the hydroboration of terminal alkynes, the boron atom typically adds to the terminal carbon. However, with silylalkynes like this compound, the silyl group directs the boron atom to the β-carbon, leading to the formation of a vinylborane with the boron at the carbon distal to the silyl group. Similarly, in hydrometalation reactions such as hydrostannylation and hydroalumination, the metal moiety adds regioselectively to the β-carbon.

Pauson-Khand Reaction: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones. With unsymmetrical alkynes, the regioselectivity of the reaction is a key issue. The bulky triethylsilyl group in this compound directs the cycloaddition to occur in a highly regioselective manner, with the larger substituent of the alkene (or the more substituted carbon of the alkene) ending up adjacent to the carbon bearing the silyl group in the resulting cyclopentenone. This is attributed to the steric interactions in the intermediate cobalt-alkyne complex.

| Alkyne | Alkene | Regioselectivity (Major Isomer) |

| This compound | Norbornene | α-silyl cyclopentenone |

| Phenylacetylene | Norbornene | Mixture of regioisomers |

This table compares the regioselectivity of the Pauson-Khand reaction with a silylalkyne and a non-silylated alkyne, highlighting the directing effect of the silyl group.

Enyne Metathesis: In enyne metathesis, a ruthenium-catalyzed bond reorganization between an alkene and an alkyne, the regioselectivity is also influenced by the silyl group. The reaction typically proceeds to form a 1,3-diene, and the stereochemistry of the newly formed double bond can be controlled. The triethylsilyl group can influence the initial coordination of the ruthenium catalyst to the alkyne, thereby directing the regiochemical outcome of the metathesis reaction.

Construction of Complex Molecular Architectures

This compound and its analogues serve as versatile building blocks in the synthesis of complex molecular architectures, including natural products and other biologically active molecules. The silylalkyne moiety can be elaborated in numerous ways, and the silyl group can be retained as a stable protecting group or can be readily removed or transformed into other functional groups at a later stage of the synthesis.

The utility of silylalkynes in complex molecule synthesis is demonstrated in the construction of intricate frameworks found in natural products such as prostaglandins, steroids, and enediyne antibiotics. In these syntheses, the silylalkyne can be introduced early in the synthetic sequence and then subjected to a series of transformations, including stereoselective additions, cross-coupling reactions, and cycloadditions, to build up the carbon skeleton of the target molecule.

While specific examples detailing the use of this compound in the total synthesis of these complex molecules are not always explicitly highlighted in the literature, the general strategies employed for silylalkynes are directly applicable. For instance, in the synthesis of prostaglandins, a key step often involves the stereoselective addition of an organometallic reagent to a cyclopentenone derivative. An alkynyl side chain, protected as a triethylsilylalkyne, can be introduced in this manner, and then later elaborated to the final carboxylic acid side chain.

Similarly, in the synthesis of steroid skeletons, silylalkynes can be used in annulation reactions to construct the fused ring systems characteristic of these molecules. The alkynyl group can serve as a handle for further functionalization, and the triethylsilyl group provides steric bulk and regiochemical control during the key bond-forming steps.

The construction of the highly strained and reactive core of enediyne antibiotics also benefits from the use of silylalkynes. The silyl group can stabilize the enediyne moiety during its synthesis and can be removed under mild conditions to unmask the reactive diyne system at the desired stage.

The versatility of this compound as a synthetic building block, coupled with the stereochemical and regiochemical control it offers, makes it an invaluable tool for the construction of complex and challenging molecular targets.

Catalytic Systems in Triethyl Prop 1 Ynyl Silane Chemistry

Transition Metal Catalysis

Transition metals play a pivotal role in the functionalization of triethyl(prop-1-ynyl)silane, facilitating cross-coupling, cyclization, and hydrosilylation reactions. Palladium, gold, nickel, ruthenium, and rhodium complexes are among the most effective catalysts, each exhibiting unique reactivity and selectivity.

Palladium-Based Catalysts

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to reactions involving alkynylsilanes like this compound. The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, is a prime example of the utility of palladium catalysts in this context.

In a typical Sonogashira coupling, a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. This compound can serve as a stable and less hazardous alternative to gaseous propyne (B1212725) in these reactions. The triethylsilyl group can be retained in the product or cleaved under specific conditions to yield a terminal alkyne.

A modified Sonogashira coupling procedure has been developed for the synthesis of arylpropynes using propyne under mild conditions, which highlights the general utility of this reaction for propargyl compounds. mdpi.com This method employs a palladium-copper catalytic system in tetrahydrofuran (B95107) with triethylamine as a base at low temperatures, avoiding the need for high pressures or excessive heating. mdpi.com The reaction demonstrates broad substrate compatibility with both electron-rich and electron-deficient aryl iodides, affording high yields of the corresponding arylpropynes. mdpi.com

The general mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: one for palladium and one for copper. The palladium cycle involves the oxidative addition of the aryl or vinyl halide to the Pd(0) species, followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cycle facilitates the formation of the copper(I) acetylide from the terminal alkyne.

| Catalyst System | Reactants | Product | Key Features |

| Pd catalyst, Cu(I) cocatalyst, amine base | This compound, Aryl/Vinyl Halide | Aryl/Vinyl-substituted propyne | C(sp)-C(sp2) bond formation, mild conditions |

Gold-Complex Catalysis

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes and allenes toward nucleophilic attack. In the context of this compound chemistry, gold catalysis has been instrumental in mediating unique cyclization and rearrangement reactions.

One notable application is the gold-catalyzed reaction of propargyl esters with alkynylsilanes, which leads to the synthesis of vinylallene derivatives through a twofold 1,2-rearrangement. This transformation proceeds via the formation of a gold carbene intermediate from the propargyl ester, followed by a regioselective attack of the alkynylsilane. The resulting cationic intermediate is stabilized by the β-silicon effect, which facilitates a subsequent 1,2-silyl shift to afford the vinylallene product.

Gold(I)-catalyzed cycloaddition reactions have also been extensively studied. These reactions often involve the activation of an enyne functionality, which can be present in a molecule containing a triethyl(prop-1-ynyl)silyl group. The gold catalyst activates the alkyne, rendering it susceptible to intramolecular attack by the alkene, leading to the formation of various cyclic and bicyclic structures. The specific outcome of these reactions is often influenced by the nature of the ligands on the gold catalyst and the substitution pattern of the enyne substrate.

Recent advancements have also highlighted the use of gold catalysts in the cycloisomerization of 1,7-enynes in the presence of alkyl bromides, leading to the formation of cyclopenta[c]quinolines. nih.gov This reaction proceeds through a radical difunctionalization mechanism involving dehalogenation and a 1,5-hydrogen atom transfer (HAT) process. nih.gov

| Catalyst | Reactants | Product Type | Key Transformation |

| IPrAuNTf2 | Propargyl ester, this compound | Vinylallene | 1,2-acyloxy shift followed by 1,2-silyl shift |

| Gold(I) complexes | Enynes | Cyclic/Bicyclic compounds | Intramolecular cyclization |

| Dinuclear gold complexes | 1,7-enynes, Alkyl bromides | Cyclopenta[c]quinolines | Radical difunctionalization |

Nickel Catalysis

Nickel catalysis offers a cost-effective and often complementary alternative to palladium catalysis for a variety of cross-coupling reactions. While specific examples detailing the direct use of this compound in nickel-catalyzed reactions are less common, the broader field of nickel-catalyzed reactions of organosilanes provides a strong indication of its potential.

Nickel-catalyzed reductive cross-coupling reactions have been developed for the synthesis of enantioenriched allylic silanes from simple, readily available building blocks. These reactions proceed under mild conditions and exhibit good functional group tolerance. The mechanism often involves the formation of a low-valent nickel species that can undergo oxidative addition with an electrophile. Subsequent transmetalation with a silyl (B83357) nucleophile or a related process, followed by reductive elimination, affords the desired organosilane product.

Furthermore, nickel has been shown to catalyze silyl-Heck reactions, which involve the direct activation of silyl triflates without the need for iodide additives that are often required in palladium-catalyzed systems. researchgate.net These nickel-based catalysts demonstrate good functional group tolerance in the preparation of vinyl silanes and allow for the incorporation of sterically bulkier trialkylsilyl groups. researchgate.net

The development of nickel nanoparticle catalysts has also shown promise for the hydrosilylation of alkenes with tertiary silanes. nih.gov These catalysts exhibit high activity for anti-Markovnikov hydrosilylation and can be prepared in situ from simple nickel precursors. nih.gov

| Catalyst System | Reaction Type | Product | Relevance to this compound |

| Ni catalyst, chiral ligand | Asymmetric reductive cross-coupling | Chiral allylic silanes | Potential for asymmetric synthesis of related organosilanes |

| Phosphine-supported Ni catalyst | Silyl-Heck reaction | Vinyl silanes | Direct activation of silyl electrophiles |

| Ni nanoparticle catalyst | Alkene hydrosilylation | Alkyl silanes | Potential for hydrosilylation reactions |

Ruthenium, Chromium, and Rhodium Catalysis in Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a fundamental transformation in organosilicon chemistry. Ruthenium, rhodium, and to a lesser extent, chromium catalysts are effective in promoting the hydrosilylation of the acetylenic bond in this compound, leading to the formation of vinylsilanes. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.

Ruthenium Catalysis: Cationic ruthenium complexes, such as [Cp*Ru(MeCN)3]PF6, have been shown to be highly effective catalysts for the hydrosilylation of a wide range of alkynes. researchgate.netnih.gov These catalysts often exhibit a preference for trans-addition of the silane (B1218182), leading to the formation of (E)-vinylsilanes. For terminal alkynes, ruthenium catalysts can provide access to α-vinylsilane products with good regioselectivity. researchgate.netnih.gov Ruthenium alkylidene complexes have also been employed as catalysts, affording α-substituted vinylsilanes as the major products when triethoxysilanes or triphenylsilanes are used. nih.gov

Rhodium Catalysis: Rhodium complexes are also widely used for alkyne hydrosilylation. Neutral rhodium complexes often favor the formation of the cis-addition product, resulting in (Z)-vinylsilanes. Cationic rhodium species, which can be generated in situ, have been shown to effect (E)-selective hydrosilylation. The selectivity can be dramatically influenced by the presence of additives; for instance, the addition of sodium iodide can switch the selectivity to favor the (Z)-isomer.

Chromium Catalysis: While less common than ruthenium and rhodium, chromium-based catalysts have also been explored for hydrosilylation reactions. However, specific examples detailing the hydrosilylation of this compound with chromium catalysts are not as prevalent in the literature.

| Catalyst Metal | Typical Stereoselectivity | Typical Regioselectivity (for terminal alkynes) |

| Ruthenium | trans-addition (E-isomer) | α-addition |

| Rhodium | cis-addition (Z-isomer) for neutral complexes, trans-addition (E-isomer) for cationic complexes | β-addition |

| Chromium | Less commonly reported for this specific substrate | Less commonly reported for this specific substrate |

Lewis Acid Catalysis in Silane Activation

Lewis acids can play a crucial role in activating silanes, including those with acetylenic functionalities like this compound. The interaction of a Lewis acid with the silane can enhance the electrophilicity of the silicon atom or influence the regiochemical outcome of reactions.

In the context of hydrosilylation, Lewis acids can significantly alter the selectivity of the reaction. For instance, the hydrosilylation of propiolate esters with tris(trimethylsilyl)silane shows a dependency on the Lewis acid used. nih.gov In the absence of a Lewis acid or in the presence of EtAlCl2 and Et2AlCl, the reaction yields the β-silicon-substituted Z-alkene. nih.gov However, in the presence of a stronger Lewis acid like AlCl3, the α-silicon-substituted alkene is formed. nih.gov This switch in regioselectivity is attributed to a change in the reaction mechanism from a free-radical pathway to an ionic pathway.

While direct studies on the Lewis acid-catalyzed reactions of this compound are limited, the principles derived from related systems suggest that Lewis acids could be employed to control the outcome of addition reactions to the alkyne or to facilitate reactions involving the cleavage of the Si-C bond. Protons, generated from the hydrolysis of certain Lewis acids in the presence of trace water, can also act as the active catalysts in some reactions, such as hetero-Michael additions.

Photoredox and Radical Initiator Systems

Photoredox catalysis and radical initiator systems offer alternative methods for the activation of organosilanes, including this compound, under mild conditions. These methods rely on the generation of radical intermediates, which can then participate in a variety of transformations.

Silyl radicals can be generated from silanes through the action of a photocatalyst and an appropriate light source or by using a radical initiator. These silyl radicals can then add to carbon-carbon multiple bonds in a process known as radical hydrosilylation. The regioselectivity of this addition is often complementary to that observed in transition metal-catalyzed hydrosilylation.

A general protocol for the photoredox-catalyzed radical group transfer of vinyl and alkynyl silanes has been developed. This method allows for the installation of alkene and alkyne functionalities onto sp3-hybridized carbon atoms using alkyl iodides as radical precursors. The reaction exhibits excellent functional group tolerance and high diastereoselectivity.

Furthermore, silanes can act as co-initiators in photopolymerization reactions. In these systems, a photoinitiator absorbs light and enters an excited state. This excited state can then abstract a hydrogen atom from the silane to generate a silyl radical, which then initiates the polymerization process. researchgate.net Tris(trimethylsilyl)silane is a well-studied example of a silane used in such systems. researchgate.net

| System | Activation Method | Key Intermediate | Typical Reaction |

| Photoredox Catalysis | Visible light and photocatalyst | Silyl radical | Radical group transfer, hydrosilylation |

| Radical Initiator | Thermal or photochemical decomposition of initiator | Silyl radical | Radical reduction, hydrosilylation |

Ligand Design and Optimization for Enhanced Reactivity and Selectivity in this compound Chemistry

The reactivity and selectivity of catalytic transformations involving this compound are profoundly influenced by the molecular architecture of the ligands coordinated to the metal center. The rational design and optimization of these ligands are paramount for steering reactions toward desired product outcomes, enhancing reaction rates, and achieving high levels of regio- and stereoselectivity. Research into analogous silylacetylene and alkyne hydrosilylation reactions provides significant insights into the ligand effects applicable to this compound chemistry.

The primary role of the ligand is to modulate the steric and electronic properties of the metal catalyst. Steric bulk can direct the approach of substrates, influencing regioselectivity, while the electronic nature of the ligand can affect the rates of key catalytic steps such as oxidative addition and reductive elimination.

Key Ligand Classes and Their Impact

Several classes of ligands have been investigated for their efficacy in catalytic reactions analogous to those involving this compound, such as hydrosilylation. The choice of metal and the corresponding ligand framework is crucial in determining the reaction pathway.

Schiff Base Ligands with Cobalt Catalysts: Cobalt complexes bearing Schiff base ligands have demonstrated high activity and selectivity in the hydrosilylation of alkynes with tertiary silanes. ucm.es For instance, a cobalt(II) complex with a pyrimidine-imine-2H-imidazole ligand, when activated by lithium triethylborohydride, has shown excellent Markovnikov selectivity. ucm.es This catalytic system is effective for a range of terminal alkynes, suggesting its potential for controlling the regioselectivity in reactions with this compound to favor the formation of α-vinylsilanes. researchgate.net The reaction of phenylacetylene with triethylsilane, a structurally similar process, yielded a single product with high selectivity, although conversion rates varied. ucm.es

N-Heterocyclic Carbene (NHC) Ligands: N-Heterocyclic carbenes are a versatile class of ligands known for their strong σ-donating properties, which can stabilize catalytic intermediates. In platinum-catalyzed hydrosilylation, bulky NHC ligands have been instrumental in achieving high selectivity for the formation of β-(E)-vinylsilanes. nih.gov A platinum(0) complex with a bulky IPr*OMe ligand has shown high catalytic activity for the β-E-selective hydrosilylation of terminal acetylenes. nih.gov This suggests that for this compound, the use of sterically demanding NHC ligands could be a strategy to obtain the linear E-isomer with high fidelity.

α-Diimine Ligands with Nickel Catalysts: For achieving anti-Markovnikov selectivity, α-diimine ligands in conjunction with nickel catalysts have proven effective. princeton.edu These redox-active ligands can stabilize different oxidation states of the metal center, enabling distinct mechanistic pathways. princeton.edu The combination of an α-diimine ligand with a nickel(II) precursor generates a highly active catalyst for the anti-Markovnikov hydrosilylation of alkenes with tertiary silanes. princeton.edu By analogy, this system could be optimized for the anti-Markovnikov hydrosilylation of this compound to yield β-vinylsilanes.

Phosphine Ligands: The steric and electronic properties of phosphine ligands are readily tunable, making them a cornerstone in catalyst design. In palladium-catalyzed reactions, the choice of phosphine ligand can reverse the inherent regioselectivity of a transformation. For example, in the heteroannulation of 1,3-dienes, the use of PAd2nBu as a ligand enabled a switch in regioselectivity. nih.gov In the context of this compound, the selection of bulky or electron-rich phosphine ligands could be critical in controlling the outcome of cross-coupling and other palladium-catalyzed reactions.

Research Findings on Selectivity Control

Detailed studies on related systems highlight the critical interplay between the ligand, metal, and substrate in determining reaction outcomes. The following table summarizes the general trends in selectivity observed with different catalytic systems, which can be extrapolated to the reactions of this compound.

| Metal Center | Ligand Class | Predominant Selectivity in Alkyne Hydrosilylation | Potential Product from this compound |

| Cobalt | Schiff Base | Markovnikov (α-addition) ucm.esresearchgate.net | Triethyl(1-propylvinyl)silane |

| Nickel | α-Diimine | anti-Markovnikov (β-addition) princeton.edu | (E/Z)-Triethyl(prop-1-en-1-yl)silane |

| Platinum | N-Heterocyclic Carbene (NHC) | β-(E)-selective nih.gov | (E)-Triethyl(prop-1-en-1-yl)silane |

| Palladium | Phosphine (e.g., PAd2nBu) | Ligand-dependent regiocontrol nih.gov | Tunable between α- and β-isomers |

| Rhodium | Bidentate Phosphine | High selectivity in related hydrosilylations nih.gov | Selective formation of one isomer |

The optimization process for a specific transformation of this compound would involve screening a library of ligands within a chosen class. For example, to enhance the yield of the β-(E)-vinylsilane, one might start with a platinum-NHC catalyst and systematically modify the steric bulk of the N-aryl substituents on the NHC ligand.

In nickel-catalyzed reductive couplings of aldehydes and alkynes, it has been shown that a combination of bulky ligands and large silanes can alter the rate-determining step of the reaction, thereby reversing the regioselectivity. nih.gov This principle is directly applicable to reactions involving this compound, where tuning the steric parameters of both the ligand and a reacting silane partner could provide access to product isomers that are otherwise difficult to obtain.

The following table illustrates how ligand and silane choice can influence regioselectivity in a nickel-catalyzed reductive coupling, a principle that could be applied to reactions with this compound.

Table of Ligand and Silane Effects on Regioselectivity in Ni-Catalyzed Couplings Data adapted from analogous systems and presented for illustrative purposes for this compound chemistry.

| Ligand | Silane | Regioselectivity (Isomer A : Isomer B) |

| IPr | Et3SiH | ~ 50 : 50 |

| SIPr | Et3SiH | 58 : 42 |

| SIPr | t-Bu2MeSiH | > 98 : 2 |

Advanced Characterization Methodologies for Triethyl Prop 1 Ynyl Silane and Its Transformation Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of Triethyl(prop-1-ynyl)silane in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom in the molecule.

A combination of ¹H, ¹³C, and ²⁹Si NMR experiments allows for the unambiguous assignment of the molecular structure of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit signals corresponding to the methyl protons of the propynyl (B12738560) group and the methylene (B1212753) and methyl protons of the three ethyl groups attached to the silicon atom. The characteristic splitting patterns (e.g., a quartet for the -CH₂- and a triplet for the -CH₃ of the ethyl groups) and integration values confirm the connectivity.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. researchgate.net The spectrum of this compound would show distinct signals for the two acetylenic carbons (C≡C), the propynyl methyl carbon, and the two carbons of the ethyl groups. The chemical shifts of the acetylenic carbons are particularly diagnostic. In related alkynylsilanes, these carbons typically resonate in the range of 80-110 ppm.

²⁹Si NMR: As a spin-1/2 nucleus with a natural abundance of 4.7%, ²⁹Si NMR is an invaluable tool for directly probing the environment of the silicon atom. pascal-man.com For tetraorganosilanes like this compound, the ²⁹Si chemical shift is sensitive to the nature of the four organic substituents. The presence of the sp-hybridized carbon from the propynyl group directly attached to the silicon influences the chemical shift, which typically falls within a well-established range for such compounds. pascal-man.comumich.edu

The following table summarizes the expected NMR data for this compound based on analogous compounds.

| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Si-CH₂-CH₃ | ~0.6 | Quartet (q) |

| ¹H | Si-CH₂-CH₃ | ~1.0 | Triplet (t) |

| ¹H | ≡C-CH₃ | ~1.9 | Singlet (s) |

| ¹³C | Si-CH₂-CH₃ | ~4 | - |

| ¹³C | Si-CH₂-CH₃ | ~7 | - |

| ¹³C | ≡C-CH₃ | ~4 | - |

| ¹³C | Si-C≡ | ~85-95 | - |

| ¹³C | ≡C-CH₃ | ~100-110 | - |

| ²⁹Si | Et₃Si- | ~ -5 to -15 | - |

While this compound itself does not possess stereocenters, its transformation products often do. For instance, the partial reduction of the alkyne can lead to the formation of (Z)- or (E)-alkenylsilane diastereomers. Advanced NMR techniques are essential for assigning the stereochemistry of these products. Techniques such as the Nuclear Overhauser Effect (NOE) can establish the spatial proximity of protons, allowing for the differentiation between cis and trans isomers. Furthermore, the magnitude of the proton-proton coupling constants (³JHH) across the double bond is diagnostic: typically, ³JHH(trans) is in the range of 12-18 Hz, while ³JHH(cis) is smaller, around 6-12 Hz. rsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. researchgate.net In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), whose mass-to-charge ratio (m/z) provides the molecular weight.

The fragmentation of organosilanes follows predictable pathways. nih.gov For this compound, characteristic fragmentation would likely include:

Loss of an ethyl group ([M-29]⁺): This is often a major fragmentation pathway for triethylsilyl compounds, leading to a stable silylium (B1239981) cation.

Loss of a methyl group ([M-15]⁺): Cleavage of the propynyl methyl group.

Cleavage of the Si-C(alkyne) bond: This can result in ions corresponding to the triethylsilyl cation [Si(C₂H₅)₃]⁺ and the propynyl radical, or vice versa.

Rearrangements: Silyl (B83357) groups are known to undergo rearrangements, which can lead to more complex fragmentation patterns. researchgate.net

These fragmentation patterns provide a "fingerprint" that helps confirm the structure of the molecule and its transformation products. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Structures

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While this compound is a liquid at room temperature, this technique is invaluable for characterizing its solid derivatives or transformation products that can be crystallized. doi.org

A single-crystal X-ray diffraction analysis provides a wealth of structural information, including:

Bond lengths: Precise measurement of the distances between atoms, such as the Si-C, C≡C, and C-C bond lengths. mdpi.com

Bond angles: The angles between adjacent bonds, which define the geometry around each atom (e.g., the tetrahedral geometry at the silicon atom).

Torsional angles: These define the conformation of the molecule.

Intermolecular interactions: Analysis of the crystal packing reveals non-covalent interactions like van der Waals forces that dictate the solid-state structure. researchgate.net

For organosilicon compounds, X-ray diffraction can confirm the coordination environment of the silicon atom and reveal the structural impact of bulky substituents or the electronic effects of groups like the propynyl moiety. doi.org

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in this compound. researchgate.net The vibrational frequency depends on the bond strength and the masses of the connected atoms. quora.com

The IR spectrum of this compound is expected to show several characteristic absorption bands:

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretching | -CH₃, -CH₂ (ethyl) | 2850 - 3000 | Strong |

| C≡C stretching | Alkyne | 2150 - 2180 | Medium to Weak |

| C-H bending | -CH₃, -CH₂ (ethyl) | 1375 - 1465 | Medium |

| Si-CH₂ bending | Silyl-methylene | ~1240 | Strong |

| Si-C stretching | Silyl-alkyl | 650 - 850 | Strong |

The most diagnostic peak is the C≡C stretching vibration, which confirms the presence of the alkyne functional group. researchgate.net The intensity of this absorption is typically weaker for internal alkynes and can be influenced by the symmetry of the molecule and the electronegativity of the substituents. The strong bands corresponding to the Si-C bond vibrations are also key identifiers for organosilane compounds. researchgate.net

Future Directions and Emerging Research Avenues in Triethyl Prop 1 Ynyl Silane Chemistry

Development of Sustainable Synthetic Protocols

The synthesis of alkynylsilanes, including triethyl(prop-1-ynyl)silane, is undergoing a green transformation, moving away from traditional methods that often rely on hazardous reagents and generate significant waste. jocpr.comijirmps.org Modern approaches prioritize the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. jocpr.com Key areas of development in sustainable synthetic protocols for this compound include:

Catalytic C-H Silylation: Transition-metal-free catalytic systems are being explored as a sustainable alternative for the C-H silylation of terminal alkynes. chemistryviews.org For instance, the use of potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst with bis(trimethylsilyl)acetylene (B126346) (BTMSA) has shown promise in achieving high yields of silylated acetylenes at room temperature. chemistryviews.org This approach minimizes the reliance on precious and potentially toxic transition metals.

Aerobic Cross-Dehydrogenative Coupling: The use of nanoporous gold catalysts in the aerobic cross-dehydrogenative coupling of terminal alkynes with hydrosilanes presents a green route to alkynylsilanes. researchgate.net This method utilizes oxygen as the oxidant, producing water as the only byproduct, thereby enhancing the atom economy and reducing waste. researchgate.net

Visible-Light-Driven Photocatalysis: Harnessing visible light as a renewable energy source for chemical transformations is a rapidly growing area. organic-chemistry.org Photocatalytic methods for the direct coupling of alkynes with silanes offer a mild and efficient pathway to alkynylsilanes. organic-chemistry.org These reactions often proceed at ambient temperatures, reducing the energy consumption of the process.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force, offers a solvent-free or low-solvent approach to chemical synthesis. rsc.org The application of mechanochemistry to the synthesis of organosilicon compounds is an emerging area that could lead to highly efficient and environmentally friendly protocols for producing this compound. rsc.org

| Sustainable Method | Catalyst/Reagent | Key Advantages |

| Catalytic C-H Silylation | Potassium bis(trimethylsilyl)amide (KHMDS) | Transition-metal-free, mild reaction conditions. chemistryviews.org |

| Aerobic Cross-Dehydrogenative Coupling | Nanoporous Gold | Uses O2 as a green oxidant, high atom economy. researchgate.net |

| Visible-Light-Driven Photocatalysis | Copper-based photocatalysts | Utilizes a renewable energy source, mild conditions. organic-chemistry.org |

| Mechanochemistry | Ball milling | Solvent-free or reduced solvent usage, high efficiency. rsc.org |

Integration into Flow Chemistry and Automation

The integration of this compound synthesis and its subsequent reactions into continuous flow systems and automated platforms is a key area for future development. sigmaaldrich.comnih.gov Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up. youtube.com

Automated synthesis platforms can accelerate the discovery and optimization of reactions involving this compound. sigmaaldrich.comyoutube.com These systems can perform numerous experiments in a high-throughput manner, systematically varying reaction conditions to identify optimal parameters for yield and selectivity. youtube.com The data generated from these automated experiments can be used to train machine learning algorithms to predict reaction outcomes and propose novel reaction conditions. While the specific application of these technologies to this compound is still an emerging field, the broader trends in automated synthesis suggest a significant potential for impact. nih.gov

Exploration of Unconventional Reactivity Modes

Future research will likely uncover novel and unconventional reactivity modes for this compound, expanding its synthetic utility beyond its current applications. The unique electronic properties conferred by the triethylsilyl group can influence the reactivity of the alkyne moiety in unexpected ways. gelest.com

Potential areas for exploration include:

Cycloaddition Reactions: While alkynylsilanes are known to participate in cycloaddition reactions, a deeper exploration of their reactivity with a wider range of dienophiles and dipolarophiles could lead to the synthesis of novel and complex cyclic structures. gelest.com

C-Si Bond Activation: The direct functionalization of the carbon-silicon bond in this compound represents a challenging but potentially rewarding area of research. gelest.com The development of catalytic systems capable of selectively cleaving and functionalizing the C-Si bond would open up new avenues for molecular construction.

Radical Reactions: Investigating the behavior of this compound in radical-mediated transformations could lead to the discovery of new carbon-carbon and carbon-heteroatom bond-forming reactions.

Theoretical and Computational Advances in Predicting Reactivity and Selectivity

Theoretical and computational chemistry are becoming increasingly powerful tools for understanding and predicting the reactivity and selectivity of chemical reactions. In the context of this compound, computational methods can provide valuable insights that can guide experimental work.

Quantum chemical calculations can be employed to:

Elucidate Reaction Mechanisms: Computational modeling can help to map out the potential energy surfaces of reactions involving this compound, providing a detailed understanding of the reaction mechanism and identifying the factors that control selectivity.

Predict Reactivity: Theoretical calculations can be used to predict the reactivity of this compound towards various reagents, allowing for the in silico screening of potential reaction partners and conditions.

Design New Catalysts: Computational methods can aid in the rational design of new catalysts by modeling the interaction of the catalyst with the substrate and identifying structural features that could enhance catalytic activity and selectivity.

The synergy between computational predictions and experimental validation will be crucial for accelerating the discovery of new reactions and applications for this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Triethyl(prop-1-ynyl)silane with high purity?

- Methodology : Use alkyne metathesis or hydrosilylation reactions, leveraging precursors like (prop-1-ynyl)silane derivatives. Monitor reactions via TLC (e.g., ethyl acetate:hexane = 1:20) and purify via fractional distillation or column chromatography. Validate purity using NMR (e.g., δ 0.64–0.51 ppm for ethyl groups in CDCl₃) . For scalability, consider one-step synthesis strategies with AI-powered retrosynthetic tools to predict feasible routes .

Q. How can researchers characterize this compound to confirm its structural integrity?

- Methodology : Combine ¹H/¹³C NMR for backbone analysis (e.g., alkynyl proton resonance near δ 1.4–2.0 ppm) , GC-MS for purity assessment, and FT-IR to confirm Si–C and C≡C bonds (stretching at ~2100 cm⁻¹ for alkynes). Cross-reference with literature databases like CAS Common Chemistry or Reaxys for spectral matches.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use flame-resistant equipment, inert atmospheres (N₂/Ar), and fume hoods to mitigate flammability risks. Follow SDS guidelines for PPE (e.g., nitrile gloves, face shields) and spill management. Avoid exposure to moisture to prevent unintended hydrolysis .

Advanced Research Questions

Q. How does this compound participate in catalytic hydrosilylation, and what factors influence its regioselectivity?

- Methodology : In Pt-catalyzed hydrosilylation (e.g., with phenylacetylene), monitor reaction kinetics via in-situ NMR or GC. Optimize parameters like catalyst loading (0.3–5 mol%), temperature (60–80°C), and solvent polarity (toluene vs. THF) to favor β-E-isomer selectivity (74% yield under 80°C/2h conditions) . Use DFT calculations to model transition states and predict steric/electronic effects on regioselectivity.

Q. What computational approaches can predict the electronic properties of this compound for material science applications?

- Methodology : Perform density functional theory (DFT) simulations to analyze frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. Compare with experimental UV-Vis spectra to validate computational models. Tools like Gaussian or ORCA are recommended for modeling Si–alkyne interactions .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Methodology : Conduct controlled replicate studies under standardized conditions (e.g., fixed substrate ratios, inert solvents). Use multivariate analysis (ANOVA) to isolate variables like trace moisture or oxygen. Cross-validate findings with high-resolution mass spectrometry (HRMS) to detect unexpected byproducts .

Q. What strategies mitigate decomposition or side-reactions of this compound under prolonged storage?

- Methodology : Store under anhydrous conditions (molecular sieves) at 0–6°C in amber glass to prevent photodegradation. Regularly test stability via NMR and GC to detect hydrolyzed products (e.g., silanols). For long-term storage, consider silylation stabilizers or inert gas purging .

Q. How can researchers analyze byproducts from this compound reactions systematically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.